2-fluoro-N-propylpyridin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-propylpyridin-4-amine typically involves the nucleophilic substitution of a suitable pyridine precursorThe reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-propylpyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The amine group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
2-Fluoro-N-propylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique properties make it suitable for use in the synthesis of advanced materials, such as polymers and coatings.
Biological Research: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-fluoro-N-propylpyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2-Fluoropyridine: Shares the fluorinated pyridine core but lacks the propylamine group.
4-Fluoro-N-propylpyridine: Similar structure but with the fluorine atom at a different position.
N-Propylpyridin-4-amine: Lacks the fluorine atom, affecting its chemical and biological properties.
Uniqueness: 2-Fluoro-N-propylpyridin-4-amine is unique due to the combined presence of the fluorine atom and the propylamine group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11FN2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-fluoro-N-propylpyridin-4-amine |
InChI |
InChI=1S/C8H11FN2/c1-2-4-10-7-3-5-11-8(9)6-7/h3,5-6H,2,4H2,1H3,(H,10,11) |
InChI Key |
LLQMAXLQRWUDMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC=C1)F |
Origin of Product |
United States |
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